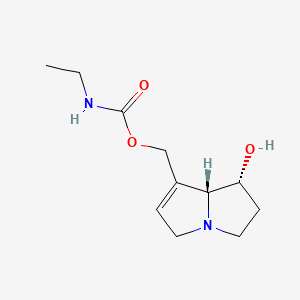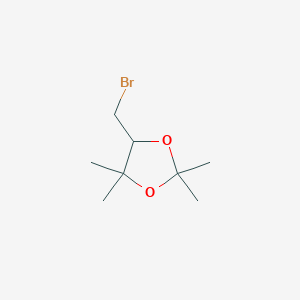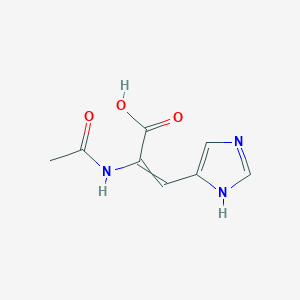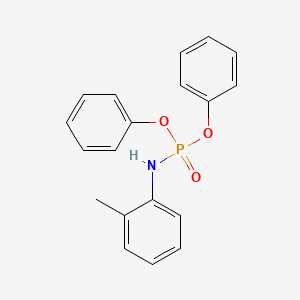
Diphenyl(2-methylphenyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-methylphenyl)phosphoramidate typically involves the reaction of diphenyl phosphoryl chloride with 2-methylphenylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires a base like 1,4-dimethylpiperazine to catalyze the formation of the phosphoramidate bond . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality phosphoramidate compounds .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Diphenyl(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl(2-methylphenyl
Properties
CAS No. |
76168-00-8 |
|---|---|
Molecular Formula |
C19H18NO3P |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C19H18NO3P/c1-16-10-8-9-15-19(16)20-24(21,22-17-11-4-2-5-12-17)23-18-13-6-3-7-14-18/h2-15H,1H3,(H,20,21) |
InChI Key |
UJEPASNMYKNFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
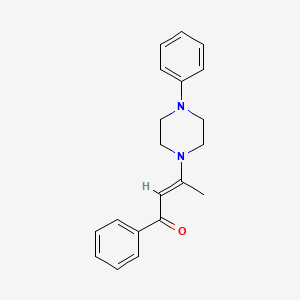
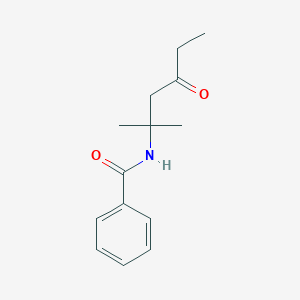
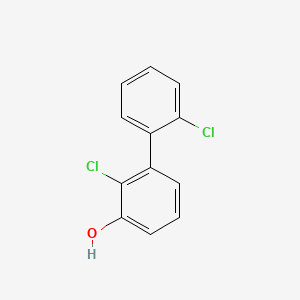
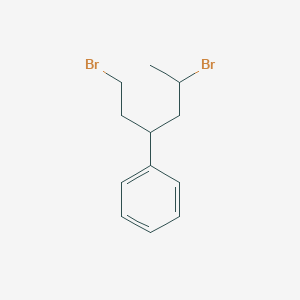
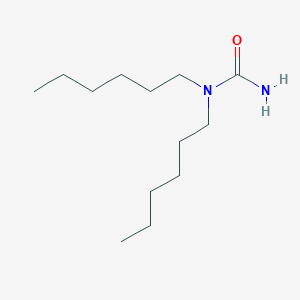
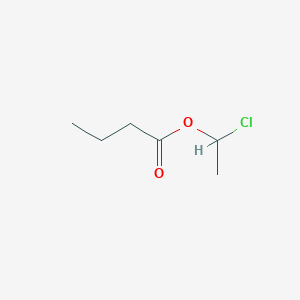

![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
